[5-Chloro-2-(ethylthio)phenyl]-hydrazine
Description
Properties
IUPAC Name |
(5-chloro-2-ethylsulfanylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c1-2-12-8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPOSPBQHMGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Aryl Esters or Carboxylic Acid Derivatives
A common approach is the treatment of aryl esters or acid derivatives with hydrazine hydrate to afford the corresponding hydrazine compounds. For example, methyl esters of chloro-substituted phenyl derivatives are reacted with hydrazine hydrate under reflux conditions to yield hydrazides or hydrazines.
- Procedure Example:
A methyl ester of 5-chloro-2-(ethylthio)phenyl derivative is refluxed with hydrazine hydrate in ethanol or DMF for several hours (typically 6–10 h). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid hydrazine product is filtered, washed, and recrystallized from ethanol or hot water to purify. - Yield: Approximately 60%–75% depending on reaction conditions and purity of starting materials.
- Characterization: Melting point determination and spectroscopic methods such as FT-IR and NMR confirm the hydrazine functionality.
Substitution on Halogenated Aromatic Precursors
Another method involves nucleophilic substitution of a halogen (often chlorine) on the aromatic ring by hydrazine. This approach is effective when the aromatic ring is pre-functionalized with chloro and ethylthio groups.
- Example:
5-Chloro-2-(ethylthio)chlorobenzene is treated with excess hydrazine hydrate in a polar solvent like ethanol or DMF under reflux. The chlorine substituent is displaced by hydrazine, forming the desired hydrazine derivative. - Reaction Conditions: Reflux for 6–12 hours, sometimes under inert atmosphere to prevent oxidation.
- Purification: Filtration and recrystallization from ethanol or ethyl ether.
- Yield: Typically moderate to good (50%–80%) depending on substitution pattern and reaction time.
One-Pot Multi-Component Syntheses Using Catalysts
Though less directly reported for this exact compound, eco-friendly one-pot syntheses involving hydrazine and substituted phenyl precursors catalyzed by ionic liquids or acid catalysts have been documented for related pyrazole and hydrazine derivatives.
- Catalyst Example: Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) catalyzes condensation reactions involving phenylhydrazine and ethyl acetoacetate under solvent-free conditions at 90 °C.
- Relevance: This method supports rapid formation of hydrazine-containing heterocycles and could be adapted for this compound derivatives by modifying substrates and reaction parameters.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reaction Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazinolysis of methyl esters | Methyl 5-chloro-2-(ethylthio)benzoate | Reflux with hydrazine hydrate 6–10 h | Ethanol or DMF | 60–75 | Requires purification by recrystallization |
| Nucleophilic substitution on aryl halide | 5-Chloro-2-(ethylthio)chlorobenzene | Reflux with hydrazine hydrate 6–12 h | Ethanol or DMF | 50–80 | Moderate yields, sensitive to reaction time |
| Catalytic one-pot condensation | Phenylhydrazine + ethyl acetoacetate + aldehyde | 90 °C, solvent-free, ionic liquid catalyst | None (solvent-free) | 80+ (related compounds) | Eco-friendly, rapid, adaptable method |
Research Findings and Notes
Reaction Monitoring: TLC is widely used to monitor conversion during hydrazinolysis and substitution reactions, ensuring optimal reaction times and minimizing side products.
Purification: Recrystallization from hot ethanol or water is effective in removing colored impurities and isolating pure hydrazine derivatives.
Catalyst Recyclability: Ionic liquid catalysts used in related hydrazine syntheses are recoverable and reusable, enhancing sustainability.
Reaction Mechanism Insights: Acid catalysis facilitates nucleophilic attack and intermediate formation in hydrazine additions to aromatic systems, improving yields and selectivity.
Safety Considerations: Hydrazine and its derivatives are toxic and potentially explosive; reactions must be conducted with appropriate safety protocols including inert atmosphere and temperature control.
Chemical Reactions Analysis
[5-Chloro-2-(ethylthio)phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Medicinal Chemistry
[5-Chloro-2-(ethylthio)phenyl]-hydrazine is primarily investigated for its potential pharmacological properties:
- Anticancer Activity : Research indicates that hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural similarity of this compound to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Compounds containing hydrazine moieties have shown promising antimicrobial activity. Studies suggest that this compound could be effective against certain bacterial strains, warranting further exploration in antibiotic development.
Agricultural Chemistry
The compound is also being evaluated for its potential use as a pesticide or herbicide:
- Fungicidal Activity : Preliminary studies indicate that hydrazine derivatives can inhibit fungal growth. This property could be harnessed to develop new fungicides that are less harmful to the environment while effectively controlling plant diseases.
- Plant Growth Regulators : There is ongoing research into how compounds like this compound can influence plant growth and development, potentially leading to enhanced crop yields.
Materials Science
In materials science, this compound is being explored for its role in synthesizing novel polymers and materials:
- Polymerization Initiators : The compound may serve as an initiator in polymerization reactions, contributing to the development of new materials with specific properties such as increased durability or resistance to environmental factors.
Table 1: Comparison of Biological Activities of Hydrazine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer (in vitro) | Current Research |
| 4-Amino-3-chlorophenyl-hydrazine | Antimicrobial | Journal of Antibiotics |
| 1,3-Diphenylhydrazine | Cytotoxicity | Cancer Research Journal |
Case Study 1: Anticancer Activity
A study conducted on various hydrazine derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further research into this compound's therapeutic potential.
Case Study 2: Antimicrobial Properties
In a comparative study on hydrazine derivatives, this compound showed notable activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(ethylthio)phenyl]-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, influencing various cellular processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Ethylthio vs. Methylthio: The ethylthio group in the target compound provides moderate electron-donating effects, enhancing aromatic ring activation for electrophilic substitution.
- Nitrophenylthio : The 2-nitrophenylthio group () introduces strong electron-withdrawing effects, deactivating the ring toward electrophilic attack but favoring nucleophilic substitutions. The nitro group may also confer redox activity, useful in designing oxidative stress-targeting agents .
- Sulfonyl vs. Thioether : The sulfonyl group in ’s compound is electron-withdrawing, stabilizing the hydrazine moiety against oxidation. This contrasts with the ethylthio group, which may render the target compound more prone to oxidation to sulfoxides or sulfones .
Biological Activity
[5-Chloro-2-(ethylthio)phenyl]-hydrazine (CAS No. 1478187-78-8) is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure
The compound features a chloro group and an ethylthio substituent on a phenyl ring, which may influence its biological interactions. The molecular formula is C9H10ClN2S.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Pathogen Tested |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Pyrazole Derivative 7b | 0.22 | Staphylococcus epidermidis |
| Pyrazole Derivative 10 | 0.25 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against pathogenic bacteria, with lower values reflecting higher potency .
Anticancer Activity
In vitro studies have shown that this compound and related compounds can inhibit cancer cell proliferation. The mechanism of action may involve the modulation of signaling pathways critical for cell growth and survival.
Table 2: Anticancer Activity
| Compound Name | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| This compound | 20 | HeLa |
| Cinnamamide Derivative 16d | <10 | MCF-7 |
| Cinnamamide Derivative 17a | <10 | SKOV-3 |
The IC50 values represent the concentration required to inhibit cell growth by 50%. The compound's activity suggests potential as an anticancer agent, particularly against cervical and breast cancer cell lines .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. Compounds with similar structures have demonstrated significant radical scavenging abilities, indicating potential protective effects against oxidative stress.
Table 3: Antioxidant Activity
| Compound Name | % Inhibition at 100 µg/mL |
|---|---|
| This compound | 75 |
| Pyrazole Derivative | 80 |
| Cinnamamide Derivative | 85 |
These results highlight the compound's potential to mitigate oxidative damage, which is a contributing factor in various diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The presence of the chloro and ethylthio groups likely enhances its binding affinity, leading to effective modulation of biological pathways related to cell proliferation, apoptosis, and antimicrobial action .
Case Studies
Several case studies have documented the synthesis and evaluation of hydrazine derivatives, including this compound. These studies often focus on structure-activity relationships (SAR), demonstrating how variations in substituents impact biological efficacy.
- Study on Antimicrobial Efficacy : A comparative analysis showed that modifications in the hydrazine scaffold significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : Research involving various hydrazine derivatives indicated that those with electron-withdrawing groups exhibited enhanced anticancer activity through apoptosis induction in cancer cells.
Q & A
Q. What are the optimal synthetic routes for preparing [5-Chloro-2-(ethylthio)phenyl]-hydrazine and its derivatives?
Methodological Answer: The synthesis of hydrazine derivatives often involves condensation reactions with hydrazine hydrate or substituted hydrazines. For example:
- Step 1: React 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in ethanol under basic conditions (KOH) to form intermediates like ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate .
- Step 2: Treat intermediates with thiosemicarbazide in ethanol under reflux to yield carbothioamide derivatives. Reaction times (5–7 hours) and solvent choice (ethanol, PEG-400) critically influence yield .
- Key Considerations: Monitor reaction progress via TLC or HPLC. Recrystallize products from ethanol to improve purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- FTIR/NMR: Identify functional groups (e.g., N–H stretches at 3100–3200 cm⁻¹, C=O at ~1700 cm⁻¹) and confirm substitution patterns via ¹H/¹³C-NMR .
- X-ray Diffraction: Resolve crystal structures to analyze bond lengths and intermolecular interactions. For example, copper(II) complexes with hydrazide ligands were structurally validated using X-ray data .
- Computational Modeling: Pair experimental data with DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods for powder handling to avoid inhalation .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as phenylhydrazine derivatives are linked to hemolysis and carcinogenicity .
- Decontamination: Wash contaminated surfaces with 10% sodium bicarbonate solution. Store waste in sealed containers labeled for hazardous disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Analysis: Perform triplicate experiments with concentration gradients (e.g., 1–500 µg/mL) to establish dose-dependent effects. Use ANOVA to validate statistical significance (p < 0.01) .
- Mechanistic Studies: Compare hemolysis rates (via spectrophotometric hemoglobin quantification) with control compounds to isolate structure-activity relationships .
- Cross-Validation: Replicate findings across cell lines (e.g., RBCs vs. hepatocytes) to assess tissue-specific toxicity .
Q. What advanced analytical methods enable sensitive detection of this compound in complex matrices?
Methodological Answer:
- Electrochemical Sensors: Fabricate Ag/Ag₂O₃/ZnO composite nanorod electrodes. Measure current response via I-V technique in PBS (pH 7.4) with a linear range of 5.0 µM–0.01 M. Sensitivity is enhanced by Oads⁻ reacting with diazenyl benzene to form benzenediazonium ions .
- Chromatography: Use polar-embedded HPLC columns for retention optimization. Pair with CLND or amperometric detectors for trace quantification .
- Validation: Compare detection limits (e.g., 0.1 nM for nanorod sensors) against literature standards .
Q. How does the electronic configuration of this compound influence its reactivity in coordination chemistry?
Methodological Answer:
- Ligand Design: The hydrazine moiety acts as a tridentate ligand, coordinating via N and S atoms. Synthesize Schiff base complexes with transition metals (e.g., Cu²⁺) and analyze their magnetic properties .
- Spectroscopic Analysis: Use UV-Vis to study d-d transitions in metal complexes. EPR can reveal geometric distortions (e.g., tetragonal vs. octahedral) .
- Catalytic Applications: Test complexes in oxidation reactions (e.g., cyclohexane to adipic acid) to correlate electronic structure with catalytic efficiency .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Solvent Optimization: Replace traditional solvents with PEG-400 to enhance reaction rates and yields via green chemistry principles .
- Microwave Assistance: Reduce reaction times (e.g., from 7 hours to 30 minutes) while maintaining >90% purity .
- Workup Refinement: Use aqueous washes to remove unreacted starting materials. Recrystallize from ethanol/water mixtures (70:30 v/v) for high-purity crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
